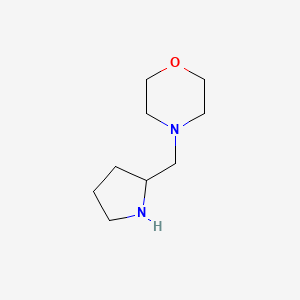

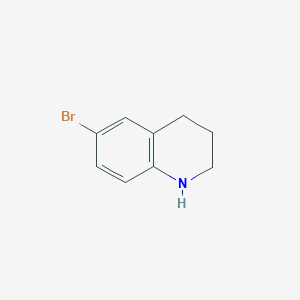

![molecular formula C12H19NO B1275270 2-[(2-甲基苄基)氨基]-1-丁醇 CAS No. 893583-73-8](/img/structure/B1275270.png)

2-[(2-甲基苄基)氨基]-1-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

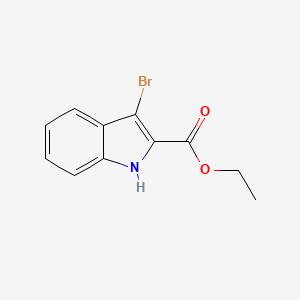

The compound "2-[(2-Methylbenzyl)amino]-1-butanol" is a structurally complex molecule that is related to various research areas, including organic synthesis and chiral chemistry. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of "2-[(2-Methylbenzyl)amino]-1-butanol".

Synthesis Analysis

The synthesis of related compounds, such as R-2-amino-3-methyl-1,1-diphenyl-1-butanol, involves multiple steps including esterification, CBZ protection, and catalytic hydrogenation, as described in one of the studies . This process might be similar to the synthesis of "2-[(2-Methylbenzyl)amino]-1-butanol", where an amino group is protected during the reaction sequence and deprotected at the end to yield the final product. The use of catalysts such as Pd/C is common in such hydrogenation reactions, which could also be applicable to the synthesis of "2-[(2-Methylbenzyl)amino]-1-butanol".

Molecular Structure Analysis

The molecular structure of "2-[(2-Methylbenzyl)amino]-1-butanol" can be analyzed by drawing parallels with the study of jet-cooled complexes of similar compounds . The research on chiral discrimination and hydrogen bonding in complexes of 2-naphthyl-1-ethanol with 2-amino-1-butanol provides insights into the intermolecular interactions that could be present in "2-[(2-Methylbenzyl)amino]-1-butanol". The study suggests that chirality plays a significant role in the formation of hydrogen bonds, which is an important consideration for the molecular structure analysis of chiral compounds .

Chemical Reactions Analysis

The compound "2-[(2-Methylbenzyl)amino]-1-butanol" may undergo various chemical reactions, including transfer hydrogenation as seen in the study of benzonitriles . The research demonstrates the use of alcohols such as 1,4-butanediol as hydrogen donors in the presence of a nickel catalyst. This suggests that "2-[(2-Methylbenzyl)amino]-1-butanol" could potentially act as a hydrogen donor or acceptor in similar catalytic systems, leading to the formation of secondary amines or imines.

Physical and Chemical Properties Analysis

The solubility of related compounds in various solvents is an important physical property that can be correlated to "2-[(2-Methylbenzyl)amino]-1-butanol" . The study on 2-amino-3-methylbenzoic acid provides solubility data in different solvents, which can be used to predict the solubility behavior of "2-[(2-Methylbenzyl)amino]-1-butanol". The solubility is expected to increase with temperature and vary depending on the solvent's polarity and hydrogen bonding capability .

科学研究应用

生物燃料生产

2-甲基-1-丁醇及其异构体,包括与 2-[(2-甲基苄基)氨基]-1-丁醇结构相关的化合物,因其作为生物燃料的潜力而受到探索。这些化合物天然由氨基酸底物的微生物发酵产生。代谢工程已使能够更有效地产生这些异构体的微生物菌株得以开发,尽管目前的生产水平还不适合工业应用。这项研究表明了可持续生物燃料生产的一个有希望的方向,利用了此类化合物的独特特性(Cann & Liao, 2009)。

微生物合成

对微生物合成的进一步研究集中在通过工程菌株谷氨酸棒状杆菌生产戊醇异构体(如 2-甲基-1-丁醇)。这些菌株利用埃利希途径将酮酸前体转化为所需的醇。这种方法证明了使用微生物途径合成复杂有机化合物的可行性,可能包括 2-[(2-甲基苄基)氨基]-1-丁醇的衍生物,用于各种应用(Vogt 等人,2016)。

结构研究和氢键

对氨基醇盐(例如衍生自 2-氨基-1-丁醇(一种与 2-[(2-甲基苄基)氨基]-1-丁醇结构相似的化合物)的氨基醇盐)的结构研究提供了对氢键和多态性的见解。这些研究对于理解此类化合物的分子相互作用和稳定性至关重要,这可能对它们的合成、结晶以及在包括制药和材料科学在内的各个领域的潜在应用产生影响(Podjed & Modec, 2022)。

对映选择性合成

对对映选择性合成技术的研究探索了使用类似于 2-[(2-甲基苄基)氨基]-1-丁醇的化合物进行氨基酸衍生物和其他手性分子的不对称合成。此类技术对于生产对映体纯化合物至关重要,该化合物在制药和精细化学品中具有重要应用(Davies 等人,2009)。

安全和危害

属性

IUPAC Name |

2-[(2-methylphenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-7-5-4-6-10(11)2/h4-7,12-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOWTFQPEAUPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405936 |

Source

|

| Record name | STK513254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylbenzyl)amino]-1-butanol | |

CAS RN |

893583-73-8 |

Source

|

| Record name | STK513254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

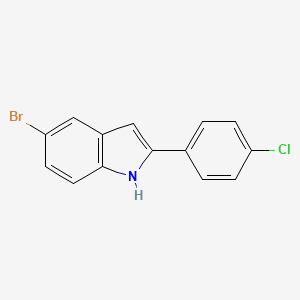

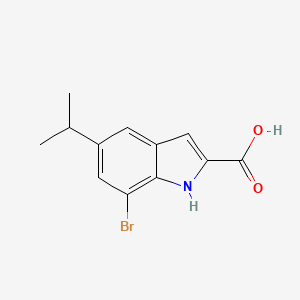

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

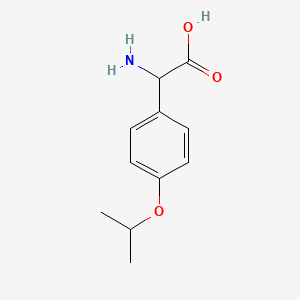

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)